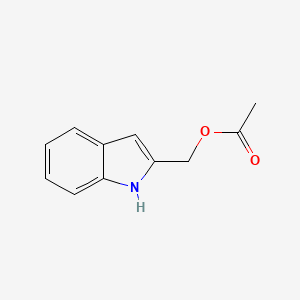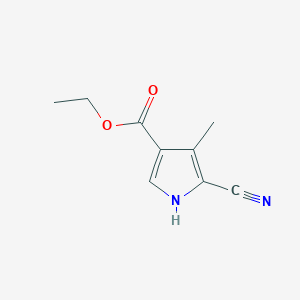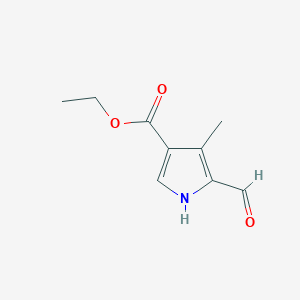
1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine
Overview
Description
1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine, also known as MeOPP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MeOPP is a piperazine derivative that has been shown to exhibit a range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Scientific Research Applications
1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects. 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine has also been studied for its potential use in the treatment of drug addiction and as a tool for studying the mechanisms of addiction.
Mechanism of Action
The exact mechanism of action of 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine is not yet fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor, which is a subtype of the serotonin receptor. 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine has also been shown to bind to the dopamine transporter, which may contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine has been shown to exhibit a range of biochemical and physiological effects. In animal studies, 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine has been shown to increase levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and antipsychotic effects. 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine has also been shown to decrease levels of corticosterone, a hormone that is associated with stress and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine in lab experiments is its ability to selectively target the 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation of using 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine is that it has not yet been extensively studied in humans, which limits its potential clinical applications.
Future Directions
There are several future directions for research on 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine. One area of interest is in the development of more selective agonists for the 5-HT1A receptor, which may have fewer side effects than 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine. Another area of research is in the development of novel therapies for drug addiction, using 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine as a tool for studying the underlying mechanisms of addiction. Finally, there is potential for 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine to be used in the development of new treatments for depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-prop-2-enylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-8-15-9-11-16(12-10-15)13-6-4-5-7-14(13)17-2/h3-7H,1,8-12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPVZCKJNBMQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60979243 | |
| Record name | 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine | |
CAS RN |
6322-40-3 | |
| Record name | NSC31542 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31542 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(2-Methoxyphenyl)-4-(prop-2-en-1-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60979243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![8-Methylhexahydro-2H-pyrazino[1,2-A]pyrazin-1(6H)-one](/img/structure/B3355697.png)
![1H-Imidazo[4,5-d]pyridazine-4,7-diamine](/img/structure/B3355705.png)

